Butanoic acid, 2,3-dihydroxy-4-[(nitrophenyl)amino]-4-oxo-
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Overview
Description
Butanoic acid, 2,3-dihydroxy-4-[(nitrophenyl)amino]-4-oxo- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a butanoic acid backbone with additional functional groups, including dihydroxy, nitrophenyl, and amino groups
Preparation Methods
The synthesis of Butanoic acid, 2,3-dihydroxy-4-[(nitrophenyl)amino]-4-oxo- typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve large-scale nitration and amination processes, utilizing advanced chemical engineering techniques to optimize efficiency and minimize waste. These methods are designed to produce the compound in bulk quantities while maintaining stringent quality control standards .
Chemical Reactions Analysis
Butanoic acid, 2,3-dihydroxy-4-[(nitrophenyl)amino]-4-oxo- undergoes various chemical reactions due to its functional groups. Some of the key reactions include:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the nitro group to an amino group, often using reagents like hydrogen gas in the presence of a palladium catalyst.
These reactions are typically carried out under controlled conditions to ensure the formation of the desired products. The major products formed from these reactions include various substituted butanoic acid derivatives, which can be further utilized in different applications .
Scientific Research Applications
Butanoic acid, 2,3-dihydroxy-4-[(nitrophenyl)amino]-4-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and enzyme interactions.
Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of Butanoic acid, 2,3-dihydroxy-4-[(nitrophenyl)amino]-4-oxo- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Butanoic acid, 2,3-dihydroxy-4-[(nitrophenyl)amino]-4-oxo- can be compared with other similar compounds, such as:
Butanoic acid, 2,3-dihydroxy-4-[(2-nitrophenyl)amino]-4-oxo-: This compound has a similar structure but with a different nitrophenyl substitution pattern, leading to variations in reactivity and applications.
Butanoic acid, 2,3-dihydroxy-4-[(4-nitrophenyl)amino]-4-oxo-:
3-Aminobutanoic acid: This compound lacks the nitrophenyl and dihydroxy groups, resulting in different chemical behavior and applications.
The uniqueness of Butanoic acid, 2,3-dihydroxy-4-[(nitrophenyl)amino]-4-oxo- lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various scientific and industrial applications.
Properties
CAS No. |
658705-28-3 |
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Molecular Formula |
C10H10N2O7 |
Molecular Weight |
270.20 g/mol |
IUPAC Name |
2,3-dihydroxy-4-(2-nitroanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C10H10N2O7/c13-7(8(14)10(16)17)9(15)11-5-3-1-2-4-6(5)12(18)19/h1-4,7-8,13-14H,(H,11,15)(H,16,17) |
InChI Key |
HTOIMXXCKYQKQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(C(C(=O)O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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